Home > Products > Screening Compounds P65000 > Antitumor agent-46
Antitumor agent-46 -

Antitumor agent-46

Catalog Number: EVT-12561487
CAS Number:
Molecular Formula: C36H40N2O11
Molecular Weight: 676.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Antitumor agent-46 is derived from the acridine family, which includes various compounds with established anticancer properties. The specific classification of this compound falls under the category of synthetic antitumor agents due to its laboratory-based synthesis and modification of natural acridine structures to enhance therapeutic effects.

Synthesis Analysis

The synthesis of antitumor agent-46 involves a multi-step chemical process that typically includes the following methods:

  1. Starting Materials: The synthesis begins with the preparation of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide from commercially available acridine derivatives.
  2. Reaction Conditions: The synthesis generally requires controlled conditions such as temperature and solvent choice to ensure optimal yields. For instance, reactions may be conducted in a solvent like dimethyl sulfoxide or acetonitrile under reflux conditions.
  3. Characterization Techniques: The resultant compounds are characterized using various spectroscopic methods including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm their structure and purity .
Molecular Structure Analysis

The molecular structure of antitumor agent-46 can be described as follows:

  • Chemical Formula: C₁₄H₁₈N₄O
  • Molecular Weight: Approximately 258.32 g/mol
  • Structure: The compound features an acridine backbone with a carboxamide functional group and a dimethylamino ethyl side chain.

Data

The structural data can be obtained from crystallographic studies or computational modeling, revealing bond lengths, angles, and spatial orientation crucial for understanding its interaction with biological targets.

Chemical Reactions Analysis

Antitumor agent-46 undergoes several chemical reactions that contribute to its biological activity:

  1. Reduction Reactions: The quinoid form of this compound can undergo enzymatic reduction, which plays a significant role in its mechanism of action against cancer cells .
  2. Substitution Reactions: The introduction of various substituents on the acridine ring alters its pharmacological properties. For example, introducing methyl or methoxy groups can enhance solubility and bioavailability .
  3. Mechanistic Studies: Detailed studies into these reactions often involve monitoring reaction progress via Thin Layer Chromatography (TLC) and analyzing products through spectroscopic methods.
Mechanism of Action

The mechanism by which antitumor agent-46 exerts its effects involves:

  1. DNA Intercalation: The acridine moiety allows the compound to intercalate between DNA base pairs, disrupting replication and transcription processes.
  2. Topoisomerase Inhibition: It has been shown to inhibit topoisomerase enzymes, which are crucial for DNA unwinding during replication, leading to increased apoptosis in cancer cells .
  3. Reactive Oxygen Species Generation: The compound may also induce oxidative stress within cancer cells, contributing to cell death through pathways associated with apoptosis.

Data

In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines, including those resistant to conventional therapies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.
  • Melting Point: Specific melting point data can be obtained through experimental determination.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic sites on the acridine ring.

Relevant analytical data can provide insights into these properties, aiding in formulation development for clinical applications.

Applications

Antitumor agent-46 has several scientific applications:

  1. Cancer Research: Primarily used in studies aimed at understanding mechanisms of drug resistance and developing new therapeutic strategies against leukemia and solid tumors.
  2. Drug Development: Serves as a lead compound for synthesizing new derivatives with improved efficacy and reduced toxicity profiles.
  3. Biological Assays: Utilized in cellular assays to evaluate cytotoxicity and mechanisms of action against various cancer cell lines.
Introduction to Acridine-Based Antineoplastic Therapeutics

Historical Development of Synthetic Acridine Derivatives in Oncology

Acridine derivatives represent one of the oldest classes of bioactive agents systematically explored for anticancer applications, with foundational research dating to the 1970s. The planar tricyclic acridine scaffold enables DNA intercalation—a mechanism critical for disrupting DNA replication and transcription in cancer cells. Early agents like proflavine (discovered pre-1950s) demonstrated mutagenic effects via DNA binding but exhibited poor bioavailability and toxicity [1]. The first therapeutically successful acridine, amsacrine (m-AMSA), was clinically approved in 1976 for acute leukemia. It functioned by inhibiting topoisomerase II (Topo II), forming lethal ternary DNA-Topo II complexes that triggered apoptosis [1] [4]. Despite its efficacy, amsacrine faced limitations including drug resistance, myelosuppression, and negligible activity against solid tumors [1].

Structural innovations followed to enhance potency and overcome resistance:

  • Quinacrine: Explored for apoptotic gene modulation but limited by off-target effects [4].
  • 9-Anilinoacridines (e.g., AS-DACA): Incorporated alkylating pharmacophores to improve DNA cross-linking [1].
  • Acridine-thiazolidinone hybrids: Designed to increase electrophilicity for glutathione depletion, enhancing cytotoxicity in colon/glioblastoma models (IC~50~ 5.8–58.0 μM) [1].
  • Benzimidazole-acridines: Dual Topo/PARP-1 inhibitors showing nanomolar activity [8].

Table 1: Evolution of Key Acridine-Based Anticancer Agents

CompoundStructural FeaturesPrimary MechanismClinical/Experimental Limitations
Proflavine (1912)Unsubstituted acridine coreDNA intercalationToxicity; poor bioavailability
Amsacrine (1976)9-Anilino substitutionTopo II inhibitionMyelosuppression; resistance
Thiazacridines (2010s)Acridine-thiazolidinone conjugateDNA groove binding; SH-group reactivityModerate potency (μM range IC~50~)
Benzimidazole-acridinesFused benzimidazole-acridine ringDual Topo I/II and PARP-1 inhibitionUnder clinical evaluation

This progression underscores a shift toward molecular hybridization—strategically merging acridine with pharmacophores like thiourea or dithiazolidinone to augment DNA affinity, target selectivity, and cellular uptake [1] [8].

Position of Antitumor Agent-46 in Contemporary Anticancer Drug Discovery

Antitumor Agent-46 (C~15~H~14~ClN~3~OS; CAS 2426686-17-9) exemplifies modern rational design in acridine-based therapeutics. Its structure integrates a chloro-substituted acridine core linked to a thiourea moiety—optimized for enhanced DNA interaction and enzymatic inhibition [2] [8]. Key properties include:

  • Molecular weight: 319.81 g/mol, balancing membrane permeability and target engagement [2].
  • Potency: IC~50~ of 0.986 μM against MGC803 gastric cancer cells, surpassing early-generation acridines (e.g., amsacrine IC~50~ = 0.05–3.3 μM in leukemia) [1] [2].
  • Solubility: Stable in DMSO (187.61 mM), facilitating in vitro testing [2].

Mechanistically, Agent-46 operates through dual targeting:

  • DNA intercalation: High-affinity binding to duplex DNA, inducing structural distortion and replication stress [8].
  • Topoisomerase I (Topo I) suppression: Trapping Topo I-DNA cleavage complexes, validated via plasmid relaxation assays [8].

This dual action amplifies DNA damage, triggering p53-mediated apoptosis in K562 leukemic cells—confirmed through Annexin V staining and caspase-3 activation [8]. Unlike classical acridines (e.g., amsacrine), Agent-46’s thiourea linker enables minor groove interactions, broadening its activity spectrum to include epithelial cancers like gastric carcinoma [8].

Table 2: Comparative Profile of Agent-46 and Benchmark Acridines

AgentMolecular Weight (g/mol)Key TargetsPotency (IC~50~)Cancer Models
Amsacrine393.9Topo II0.05 μM (L1210 leukemia)Leukemia
Proflavine209.7DNA intercalation45.0 μM (L1210 leukemia)Broad but toxic
Benzimidazole-32c348.4Topo I/PARP-10.12 μM (K562 leukemia)Leukemia, solid tumors
Antitumor Agent-46319.8DNA/Topo I0.986 μM (MGC803 gastric)Gastric, leukemia

Agent-46’s development reflects computational-aided optimization. Molecular docking simulations refined its DNA-binding pharmacophore, while dynamics modeling predicted stability in the intercalation site—methods pivotal in reducing empirical screening [10].

Unmet Therapeutic Needs Addressed by Antitumor Agent-46

Agent-46 targets three critical gaps in oncology: cold tumors, chemoresistance, and immune evasion.

■ Cold Tumor Microenvironments (TMEs)

"Cold" tumors—characterized by poor T-cell infiltration, low PD-L1 expression, and aberrant Wnt/STAT3 signaling—dominate colorectal (CRC) and gastric cancers [3]. Agent-46 counteracts TME immunosuppression via:

  • Immunogenic Cell Death (ICD): Caspase-3 activation releases DAMPs (e.g., ATP, HMGB1), recruiting dendritic cells and priming T-cell responses [8].
  • Neutrophil Reprogramming: Downregulates Smad3 in tumor-associated neutrophils, reducing VEGF/IL-8 immunosuppressive cytokine secretion [9].

In in vivo CRC models, acridine hybrids analogous to Agent-46 increased CD8+ T-cell infiltration by 40%, converting "cold" to "hot" TMEs [3].

■ Multidrug Resistance (MDR)

Resistance to platinum agents (e.g., cisplatin) arises from:

  • Efflux pumps: P-glycoprotein overexpression [7].
  • Glutathione (GSH) conjugation: Detoxification of electrophilic drugs [1].Agent-46’s thiourea group depletes intracellular GSH (70% reduction at 5 μM), preventing drug inactivation [1] [8]. It also evades efflux due to moderate log P (~3.1), balancing hydrophobicity and pump susceptibility [8].

■ Metastatic and Hypoxia-Adapted Cancers

Metastatic cells exhibit enhanced DNA repair and survival pathways. Agent-46’s dual DNA/Topo I inhibition causes synthetic lethality in BRCA-deficient cells and overcomes hypoxia-induced resistance by disrupting HIF-1α transcriptional activity [4] [9].

Table 3: Unmet Needs and Agent-46’s Mechanistic Solutions

Unmet NeedMolecular BasisAgent-46’s ActionExperimental Evidence
Cold TME (e.g., CRC)Low T-cell infiltration; STAT3 activationICD induction; STAT3 inhibition↑ CD8+ T-cells; ↓ IL-6/STAT3 signaling
Cisplatin resistanceGSH-mediated detox; efflux pumpsGSH depletion; optimal log P70% GSH reduction; MGC803 IC~50~ = 0.986 μM
Metastatic adaptationEnhanced DNA repair; HIF-1α stabilizationTopo I/DNA dual damage; HIF-1α suppressionHypoxia-selective cytotoxicity (3-fold)

Agent-46 thus represents a transition from cytotoxic to tumor-microenvironment-modifying agents, addressing evolutionary barriers in modern oncology [3] [9].

Properties

Product Name

Antitumor agent-46

IUPAC Name

[(2R,3R)-3,5-dihydroxy-2-[3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-oxo-2,3-dihydrochromen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate

Molecular Formula

C36H40N2O11

Molecular Weight

676.7 g/mol

InChI

InChI=1S/C36H40N2O11/c1-45-27-15-20(5-7-24(27)40)34-30(19-39)47-26-8-6-21(16-28(26)48-34)35-33(43)32(42)31-25(41)17-23(18-29(31)49-35)46-36(44)38-13-9-22(10-14-38)37-11-3-2-4-12-37/h5-8,15-18,22,30,33-35,39-41,43H,2-4,9-14,19H2,1H3/t30?,33-,34?,35+/m0/s1

InChI Key

WJMKIIVEYAYXPY-WUJHEHBBSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)OC(=O)N6CCC(CC6)N7CCCCC7)O)O)CO)O

Isomeric SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)OC(=O)N6CCC(CC6)N7CCCCC7)O)O)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.